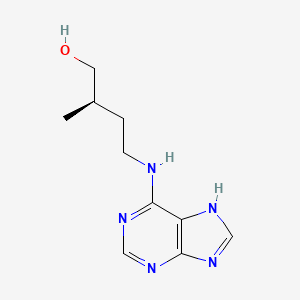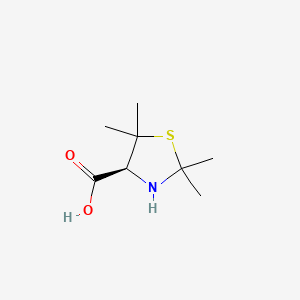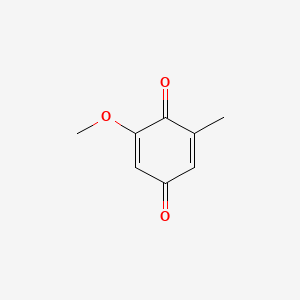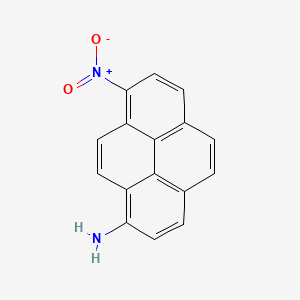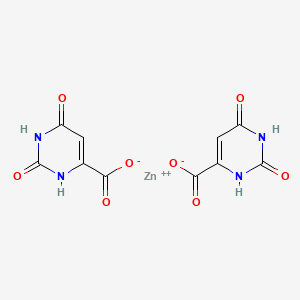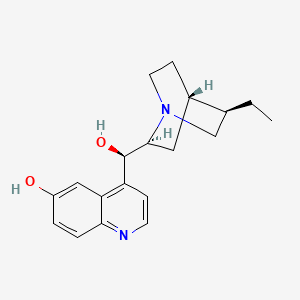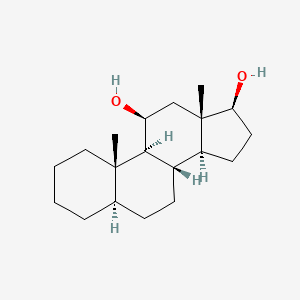![molecular formula C64H96CaN2O10 B1221618 calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate CAS No. 82824-02-0](/img/structure/B1221618.png)
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate is a compound formed by the conjugation of glycyrrhetinic acid with glycine. Glycyrrhetinic acid is a bioactive compound derived from glycyrrhizin, which is found in licorice root. Glycine is a simple amino acid that plays various roles in the body, including as a neurotransmitter. The conjugation of these two molecules aims to enhance the bioavailability and therapeutic potential of glycyrrhetinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinyl-glycine conjugate typically involves the formation of an amide bond between the carboxyl group of glycyrrhetinic acid and the amino group of glycine. This can be achieved through various methods, including:
Amide Bond Formation: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycyrrhetinic acid, followed by reaction with glycine.
Esterification: Another method involves the esterification of glycyrrhetinic acid followed by amidation with glycine.
Industrial Production Methods: Industrial production of glycyrrhetinyl-glycine conjugate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and purification through chromatography are commonly employed .
Types of Reactions:
Oxidation: calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can undergo oxidation reactions, particularly at the glycyrrhetinic acid moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the glycyrrhetinic acid structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups.
Scientific Research Applications
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of glycyrrhetinyl-glycine conjugate involves several molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: The conjugate induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB and MAPK pathways.
Hepatoprotective Effects: It protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.
Comparison with Similar Compounds
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can be compared with other similar compounds, such as:
Glycine-Conjugated α-Mangostins: These compounds also exhibit enhanced biological activity due to the conjugation with glycine.
Poly-R-(L-glutamic acid)-glycine-camptothecin: Demonstrates good anticancer activity similar to glycyrrhetinyl-glycine conjugate.
Uniqueness: The uniqueness of glycyrrhetinyl-glycine conjugate lies in its ability to combine the therapeutic properties of glycyrrhetinic acid with the enhanced bioavailability provided by glycine conjugation. This makes it a promising candidate for various therapeutic applications.
Properties
CAS No. |
82824-02-0 |
|---|---|
Molecular Formula |
C64H96CaN2O10 |
Molecular Weight |
1093.5 g/mol |
IUPAC Name |
calcium;2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]acetate |
InChI |
InChI=1S/2C32H49NO5.Ca/c2*1-27(2)22-8-11-32(7)25(30(22,5)10-9-23(27)35)21(34)16-19-20-17-29(4,26(38)33-18-24(36)37)13-12-28(20,3)14-15-31(19,32)6;/h2*16,20,22-23,25,35H,8-15,17-18H2,1-7H3,(H,33,38)(H,36,37);/q;;+2/p-2/t2*20-,22?,23+,25?,28-,29-,30+,31-,32-;/m11./s1 |
InChI Key |
XSXSLSVYJTZNSQ-IQQKNUHMSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2] |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2] |
Synonyms |
calcium glycyrrhetinyl-glycinate glycyrrhetinyl-glycine conjugate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


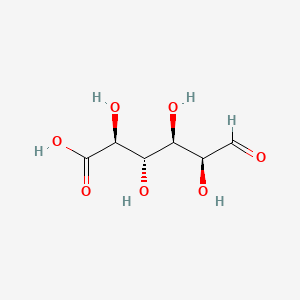
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)
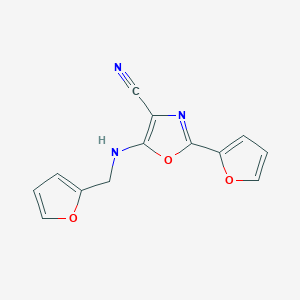
![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
